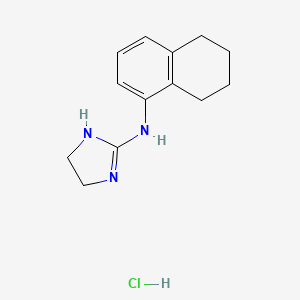

Chlorhydrate de tramazoline

Vue d'ensemble

Description

Le chlorhydrate de tramazoline est un composé chimique principalement utilisé dans les préparations de décongestionnants nasaux. Il s'agit d'un agoniste des récepteurs α-adrénergiques qui inhibe la sécrétion de mucus nasal, soulageant ainsi la congestion nasale . Le this compound a été breveté en 1961 et mis en usage médical en 1962 .

Applications De Recherche Scientifique

Tramazoline hydrochloride has several scientific research applications, particularly in the fields of medicine and biology. It is used in nasal sprays for the treatment of acute rhinitis and nasal congestion . Additionally, it has been studied for its effects on obstructive sleep apnea when combined with dexamethasone . The compound’s ability to reduce nasal congestion makes it valuable in respiratory research and treatment.

Mécanisme D'action

Target of Action

Tramazoline hydrochloride is a sympathomimetic drug that primarily targets α-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the inhibition of mucus secretion .

Mode of Action

Tramazoline hydrochloride acts as an agonist at α-adrenergic receptors . By binding to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels and the inhibition of mucus secretion . This interaction results in a decrease in nasal congestion, providing relief from symptoms associated with conditions such as colds, allergies, and sinusitis .

Biochemical Pathways

This results in the constriction of blood vessels and the inhibition of mucus secretion, thereby relieving nasal congestion .

Pharmacokinetics

Like other α-adrenergic agonists, it is likely to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of tramazoline hydrochloride’s action is the relief of nasal congestion . By constricting the blood vessels in the nasal passages and inhibiting mucus secretion, it reduces swelling and congestion, thereby improving airflow and reducing discomfort .

Action Environment

The efficacy and stability of tramazoline hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can affect its action through drug-drug interactions . Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence the drug’s effectiveness and potential side effects .

Analyse Biochimique

Biochemical Properties

Tramazoline hydrochloride plays a significant role in biochemical reactions by acting as a sympathomimetic agent. It interacts with α-adrenergic receptors, which are proteins located on the surface of certain cells. By binding to these receptors, tramazoline hydrochloride induces vasoconstriction, reducing blood flow and swelling in the nasal mucosa . This interaction is crucial for its decongestant effects.

Cellular Effects

Tramazoline hydrochloride affects various types of cells and cellular processes. It primarily influences cells in the nasal mucosa, leading to reduced mucus secretion and decreased swelling. This compound also impacts cell signaling pathways by activating α-adrenergic receptors, which can alter gene expression and cellular metabolism . These effects help alleviate symptoms of nasal congestion.

Molecular Mechanism

The mechanism of action of tramazoline hydrochloride involves its binding to α-adrenergic receptors on the cell surface. This binding triggers a cascade of intracellular events, leading to the activation of signaling pathways that result in vasoconstriction and reduced mucus production . The compound’s ability to inhibit secretion of nasal mucus is a direct result of these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tramazoline hydrochloride can change over time. The compound is known for its rapid onset of action, with local vasoconstriction occurring within 5 minutes of intranasal administration . The decongestant effects can last for up to 8 hours. Prolonged use may lead to a rebound effect, where nasal congestion worsens after the initial relief .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of tramazoline hydrochloride vary with different dosages. At therapeutic doses, the compound effectively reduces nasal congestion without significant adverse effects. At higher doses, tramazoline hydrochloride can cause systemic effects such as increased blood pressure and heart rate . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity.

Transport and Distribution

Within cells and tissues, tramazoline hydrochloride is transported and distributed through the bloodstream. It binds to plasma proteins, which help in its distribution to target sites such as the nasal mucosa . The compound’s vasoconstrictive effects are localized to the nasal passages, where it exerts its therapeutic action.

Subcellular Localization

The subcellular localization of tramazoline hydrochloride is primarily at the cell membrane, where it interacts with α-adrenergic receptors. This localization is essential for its function as a decongestant, as the receptors are situated on the cell surface . The compound does not appear to have significant intracellular activity beyond its receptor interactions.

Analyse Des Réactions Chimiques

Le chlorhydrate de tramazoline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour interagir avec les récepteurs α-adrénergiques, ce qui entraîne une vasoconstriction . Les réactifs et conditions courants utilisés dans ces réactions comprennent les agonistes α-adrénergiques et les agents sympathomimétiques . Les principaux produits formés à partir de ces réactions sont généralement liés à ses effets décongestionnants.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est utilisé dans les vaporisateurs nasaux pour le traitement de la rhinite aiguë et de la congestion nasale . De plus, il a été étudié pour ses effets sur l'apnée obstructive du sommeil lorsqu'il est associé à la dexaméthasone . La capacité du composé à réduire la congestion nasale le rend précieux dans la recherche et le traitement respiratoires.

Mécanisme d'action

Le this compound agit en stimulant les récepteurs α-adrénergiques de la muqueuse nasale, ce qui entraîne une vasoconstriction . Cette action vasoconstrictive réduit le flux sanguin dans les voies nasales, diminuant ainsi le gonflement et la congestion . Les cibles moléculaires impliquées sont principalement les récepteurs α-adrénergiques, qui jouent un rôle crucial dans les effets décongestionnants du composé.

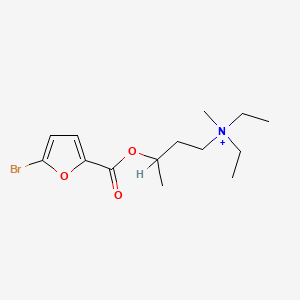

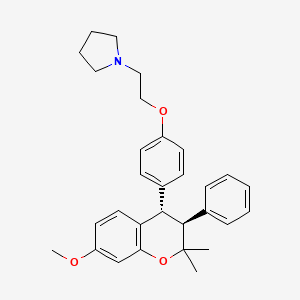

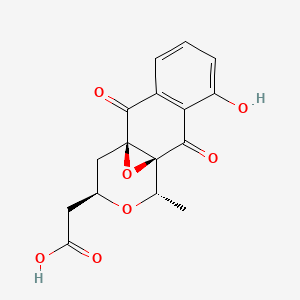

Comparaison Avec Des Composés Similaires

Le chlorhydrate de tramazoline est similaire à d'autres agonistes α-adrénergiques utilisés dans les décongestionnants nasaux, tels que la xylometazoline et l'oxymétazoline . Le this compound est unique par sa structure moléculaire spécifique et son efficacité particulière à réduire la congestion nasale . D'autres composés similaires comprennent la naphazoline et la phényléphrine, qui agissent également comme décongestionnants nasaux mais peuvent avoir des propriétés pharmacocinétiques et des profils d'efficacité différents .

Méthodes De Préparation

La synthèse du chlorhydrate de tramazoline implique plusieurs étapes. La structure cristalline et moléculaire du monohydrate de this compound a été étudiée de manière approfondie à l'aide de méthodes de diffraction des rayons X . Les voies de synthèse spécifiques et les méthodes de production industrielles ne sont pas facilement disponibles dans le domaine public.

Propriétés

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOXEODOFNEZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1082-57-1 (Parent) | |

| Record name | Tramazoline hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00958350 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-90-0, 14008-86-7 | |

| Record name | Tramazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramazoline hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-((5,6,7,8-tetrahydro-1-naphthyl)amino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG710Q678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tramazoline hydrochloride exert its vasoconstrictive effects?

A: While the provided abstracts don't delve into the specific molecular mechanism of Tramazoline hydrochloride, they offer valuable insights. As an alpha-adrenergic agonist [], Tramazoline hydrochloride likely interacts with alpha-adrenergic receptors located on vascular smooth muscle cells. This interaction triggers a signaling cascade that ultimately leads to vasoconstriction, reducing blood flow and fluid leakage in tissues like the nasal mucosa.

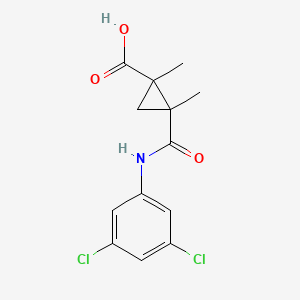

Q2: What is the structural characterization of Tramazoline hydrochloride?

A: Tramazoline hydrochloride monohydrate, with the chemical formula C13H18N3+ Cl- · Η2O, crystallizes in the orthorhombic space group Pbca []. Its crystal structure reveals that the positive charge is dispersed over the molecule's nitrogen atoms, and the dihedral angle between its aromatic and dihydroimidazole groups is 126.7(2) ° []. This structural information provides a basis for understanding its interactions with biological targets and for designing potential analogs with modified properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)

![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)

![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)

![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)